molecular formula C17H14F2N4O B278839 N-(2,5-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

N-(2,5-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

Cat. No. B278839
M. Wt: 328.32 g/mol
InChI Key: KYMVEYJFWDMJQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide, also known as DFE-1, is a novel small molecule compound that has attracted significant attention in recent years due to its potential therapeutic applications. DFE-1 is a pyrazole-based compound that has been shown to exhibit promising pharmacological properties in preclinical studies.

Mechanism of Action

The exact mechanism of action of N-(2,5-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is not fully understood, but it is believed to exert its pharmacological effects through multiple pathways. N-(2,5-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been shown to inhibit the activity of various enzymes and signaling pathways, including cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinases (MAPKs). These pathways are involved in inflammation, tumor growth, and neuronal cell death, suggesting that N-(2,5-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide may have a broad range of therapeutic applications.
Biochemical and Physiological Effects:
N-(2,5-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been shown to exhibit a range of biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. N-(2,5-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has also been shown to induce apoptosis in cancer cells and protect neuronal cells from oxidative stress and apoptosis. Additionally, N-(2,5-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity in animal studies.

Advantages and Limitations for Lab Experiments

N-(2,5-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has several advantages for lab experiments, including its ease of synthesis, high purity, and favorable pharmacokinetic profile. However, there are also limitations to using N-(2,5-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide in lab experiments. One limitation is that the exact mechanism of action is not fully understood, which can make it difficult to design experiments to test specific hypotheses. Additionally, while N-(2,5-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has shown promising results in preclinical studies, further studies are needed to determine its safety and efficacy in humans.

Future Directions

There are several potential future directions for research on N-(2,5-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. N-(2,5-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has shown neuroprotective properties in preclinical studies, and further research is needed to determine its potential as a treatment for diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an anti-cancer agent. N-(2,5-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has shown promising results in preclinical studies, and further research is needed to determine its efficacy in humans. Finally, further studies are needed to determine the safety and pharmacokinetics of N-(2,5-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide in humans, which will be necessary for its eventual clinical development.

Synthesis Methods

The synthesis of N-(2,5-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide involves a multi-step process that starts with the reaction of 2,5-difluorobenzaldehyde with ethyl hydrazinecarboxylate to form 2,5-difluorophenylhydrazinecarboxylate. This intermediate is then reacted with 2-acetylpyridine to yield the final product, N-(2,5-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide. The synthesis of N-(2,5-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been optimized to achieve high yields and purity.

Scientific Research Applications

N-(2,5-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective properties in preclinical studies. N-(2,5-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been studied in animal models of rheumatoid arthritis, multiple sclerosis, and cancer, and has shown promising results in reducing inflammation and tumor growth. N-(2,5-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has also been shown to protect neuronal cells from oxidative stress and apoptosis, making it a potential candidate for the treatment of neurodegenerative diseases.

properties

Product Name

N-(2,5-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

Molecular Formula

C17H14F2N4O

Molecular Weight

328.32 g/mol

IUPAC Name

N-(2,5-difluorophenyl)-5-ethyl-1-pyridin-2-ylpyrazole-4-carboxamide

InChI

InChI=1S/C17H14F2N4O/c1-2-15-12(10-21-23(15)16-5-3-4-8-20-16)17(24)22-14-9-11(18)6-7-13(14)19/h3-10H,2H2,1H3,(H,22,24)

InChI Key

KYMVEYJFWDMJQA-UHFFFAOYSA-N

SMILES

CCC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=C(C=CC(=C3)F)F

Canonical SMILES

CCC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=C(C=CC(=C3)F)F

Origin of Product

United States

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